3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one

Description

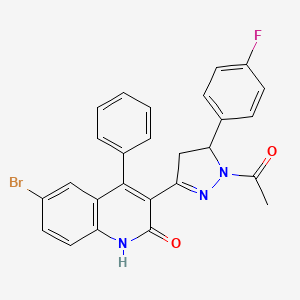

This compound is a structurally complex heterocyclic molecule featuring a quinolin-2-one core fused with a substituted pyrazoline ring. Key structural elements include:

- Acetyl group at the pyrazoline N1-position.

- 4-Fluorophenyl substituent on the pyrazoline C3.

- 6-Bromo and 4-phenyl groups on the quinoline moiety.

Its synthesis and structural characterization likely employ crystallographic methods (e.g., SHELX programs for refinement ).

Properties

IUPAC Name |

3-[2-acetyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrFN3O2/c1-15(32)31-23(16-7-10-19(28)11-8-16)14-22(30-31)25-24(17-5-3-2-4-6-17)20-13-18(27)9-12-21(20)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOURUBYAXQURFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a member of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article synthesizes findings from various studies on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 436.33 g/mol. Its structure includes a quinoline core substituted with a bromo group and a pyrazole moiety that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H20BrFN2O |

| Molecular Weight | 436.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | Cc1cn(C(=O)C)c2c(c(c(c(c2)Br)N1)C(=O)N=C(C)c(c1)C)F |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted that certain pyrazole derivatives can target specific pathways involved in tumor growth, such as the MAPK signaling pathway, enhancing their potential as anticancer agents .

Antimicrobial Properties

The presence of the bromo and fluorine substituents in the compound may enhance its interaction with microbial targets. Studies suggest that halogenated compounds often exhibit increased antimicrobial activity due to their ability to disrupt microbial membranes and interfere with metabolic pathways .

Enzyme Inhibition

The compound's pyrazole structure has been associated with the inhibition of various enzymes, including monoamine oxidase (MAO). Inhibitors of MAO are known for their role in treating depression and anxiety disorders. The mechanism involves binding to the enzyme's active site, thereby preventing the breakdown of neurotransmitters such as serotonin and norepinephrine .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The pyrazole ring may interact with key enzymes, inhibiting their activity.

- Receptor Modulation : The compound may act on specific receptors involved in signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Anticancer Study : A recent study demonstrated that a related pyrazole derivative exhibited selective cytotoxicity against pancreatic cancer cells by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity of fluorinated pyrazoles against various bacterial strains, revealing significant inhibitory effects comparable to standard antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one exhibit notable anticancer activities. Specifically, derivatives of this compound have shown potential as inhibitors of RAD51, a protein involved in DNA repair mechanisms. Inhibition of RAD51 could lead to synthetic lethality in cancer cells reliant on it for survival, positioning these compounds as promising candidates for targeted cancer therapies .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Similar aryl-substituted pyrazoline derivatives have demonstrated effectiveness in reducing inflammation markers in various models. This suggests that the compound might be useful in developing treatments for inflammatory diseases.

Synthesis and Modifications

The synthesis of This compound typically involves multi-step synthetic pathways that allow for variations in substituents. These modifications can fine-tune the biological activity and pharmacological profile of the resulting compounds. For instance, altering the substituents on the quinoline or pyrazole rings can significantly impact binding affinity and inhibitory potency against specific targets like RAD51 .

Case Study 1: RAD51 Inhibition

In vitro studies have demonstrated that compounds similar to This compound effectively inhibit RAD51 activity. These studies utilized cancer cell lines known to depend on RAD51 for DNA repair, showcasing significant reductions in cell viability upon treatment with these compounds.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of related pyrazoline derivatives in animal models of inflammation. Results indicated a marked decrease in pro-inflammatory cytokines following treatment with these compounds, suggesting their potential utility in managing inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrazoline-quinoline hybrids. Below is a comparative analysis with analogs identified in the evidence:

Table 1: Structural and Functional Comparisons

Key Findings

Halogen Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 2-chlorophenyl analogs (e.g., ’s compound) due to reduced steric hindrance . 6-Bromo on the quinoline (target) vs.

Scaffold Modifications: Removal of the quinoline core (e.g., ’s ethanone derivative) simplifies the structure but eliminates π-stacking interactions critical for activity in some drug candidates . The sulfanylidene-pyrimidinone moiety in ’s compound introduces hydrogen-bonding and redox-active sites absent in the target compound .

Synthetic Accessibility :

- ’s pyrazolone derivatives (e.g., Example 5.17) are synthesized via low-resolution LC/MS-validated routes, suggesting simpler protocols than the target compound’s multi-step synthesis .

Industrial Relevance :

- The target compound’s industrial-grade availability () contrasts with analogs in and , which are primarily research-scale molecules .

Research Implications and Limitations

- Structural Insights: Crystallographic data for analogs (e.g., ’s derivatives) highlight conserved pyrazoline ring geometries, but quinoline substitutions introduce variability in molecular packing .

- Functional Gaps: No direct biological data (e.g., IC50, toxicity) are provided in the evidence, limiting mechanistic comparisons.

- Synthetic Challenges : The acetyl and bromo groups in the target compound may complicate purification compared to methyl-substituted analogs () .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrazoline precursors with quinoline derivatives. For example:

- Step 1: Prepare the pyrazoline core via [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones. Fluorophenyl and acetyl groups are introduced early to ensure regioselectivity.

- Step 2: Couple the pyrazoline intermediate with a brominated quinoline scaffold using Suzuki-Miyaura cross-coupling or nucleophilic substitution.

- Purity Optimization: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- X-ray Diffraction (XRD): Essential for confirming stereochemistry and dihedral angles between the pyrazoline and quinoline moieties. For example, similar compounds show C–N bond lengths of 1.34–1.38 Å and torsion angles <10° in the pyrazoline ring .

- NMR: Use - and -NMR to verify substituent positions. The 4-fluorophenyl group typically shows a doublet at δ 7.2–7.4 ppm ( Hz) .

Advanced: How should environmental fate studies be designed to evaluate this compound’s persistence and bioaccumulation?

Methodological Answer:

Adopt a tiered approach as outlined in Project INCHEMBIOL :

- Phase 1 (Lab): Measure log (octanol-water partition coefficient) via shake-flask method. Compute biodegradability using OECD 301D test.

- Phase 2 (Field): Use radiolabeled analogs to track distribution in soil-water systems. Monitor abiotic transformations (hydrolysis, photolysis) under varying pH/UV conditions.

- Statistical Analysis: Apply first-order kinetics for degradation rates and ANOVA for spatial distribution data.

Advanced: How can contradictory reports on biological activity (e.g., anticancer vs. no effect) be resolved?

Methodological Answer:

- Hypothesis Testing: Compare substituent effects. For instance, analogs with electron-withdrawing groups (e.g., -Br at C6) show enhanced cytotoxicity (IC < 10 µM), while bulky groups reduce activity .

- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) using standardized protocols (MTT assay, 48-h exposure). Include positive controls (e.g., doxorubicin) and account for solvent interference .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) modeling?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with target receptors (e.g., EGFR or Topoisomerase II). The fluorophenyl group often forms π-π interactions with Tyr-104 residues, while the acetyl group modulates binding affinity .

- QSAR Modeling: Train models with descriptors like polar surface area (PSA) and molar refractivity. Validate using leave-one-out cross-validation (R > 0.85) .

Advanced: How can experimental designs minimize variability in pharmacological efficacy studies?

Methodological Answer:

Adopt a split-plot design :

- Main Plots: Test doses (e.g., 1–100 µM).

- Subplots: Evaluate time points (24, 48, 72 h).

- Replicates: Use 4 replicates/group (n=20 total) to account for inter-individual variability.

- Controls: Include vehicle-only and untreated controls. Analyze via mixed-effects models.

Basic: What key structural features are revealed by crystallography, and how do they influence reactivity?

Methodological Answer:

- Planarity: The quinoline and pyrazoline rings are nearly coplanar (dihedral angle <5°), enhancing π-conjugation and stability.

- Halogen Interactions: The 6-bromo group participates in C–Br···π interactions (3.4–3.6 Å), which may influence packing density and solubility .

Advanced: How do substituent modifications (e.g., -F vs. -Br) impact target selectivity?

Methodological Answer:

- Fluorine Substitution: The 4-fluorophenyl group increases metabolic stability (resistance to CYP450 oxidation) but reduces log by 0.3 units, affecting membrane permeability.

- Bromine Effects: The 6-bromo group enhances DNA intercalation (ΔTm = +4°C in plasmid assays) but may increase hepatotoxicity .

Advanced: What methodologies assess stability under physiological and environmental conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4 and 5.0) at 37°C. Monitor degradation via LC-MS; half-life >24 h indicates suitability for oral delivery.

- Photostability: Expose to UV-A (320–400 nm) and quantify degradation products. Use actinometry for dose calibration .

Advanced: How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.